Cas no 901022-07-9 (6-fluoro-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo4,3-cquinoline)

6-Fluoro-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a fluorinated pyrazoloquinoline derivative with potential applications in medicinal chemistry and materials science. Its structure incorporates a pyrazoloquinoline core, substituted with fluoro, methoxyphenyl, and methylphenyl groups, enhancing its electronic and steric properties. The fluorine atom improves metabolic stability and binding affinity, while the methoxy and methyl substituents contribute to solubility and structural diversity. This compound may serve as a key intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors or fluorescent probes. Its well-defined molecular architecture allows for precise modifications, making it valuable for structure-activity relationship studies.
6-fluoro-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo4,3-cquinoline structure
901022-07-9 structure
Product Name:6-fluoro-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo4,3-cquinoline
CAS No:901022-07-9
MF:C24H18FN3O
MW:383.417628765106
CID:5983173
PubChem ID:20852724
Update Time:2025-06-11

6-fluoro-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo4,3-cquinoline Chemical and Physical Properties

Names and Identifiers

    • 6-fluoro-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo4,3-cquinoline
    • 6-fluoro-1-(4-methoxyphenyl)-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline
    • CHEMBL4903367
    • AKOS001804909
    • 6-fluoro-1-(4-methoxyphenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline
    • 6-fluoro-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
    • F3407-1462
    • 901022-07-9
    • Inchi: 1S/C24H18FN3O/c1-15-6-8-16(9-7-15)22-20-14-26-23-19(4-3-5-21(23)25)24(20)28(27-22)17-10-12-18(29-2)13-11-17/h3-14H,1-2H3
    • InChI Key: JQJZJNSTEZGHHW-UHFFFAOYSA-N
    • SMILES: N1C2C(=CC=CC=2F)C2N(C3=CC=C(OC)C=C3)N=C(C3=CC=C(C)C=C3)C=2C=1

Computed Properties

  • Exact Mass: 383.14339037g/mol
  • Monoisotopic Mass: 383.14339037g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 3
  • Complexity: 546
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.6
  • Topological Polar Surface Area: 39.9Ų

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6-fluoro-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo4,3-cquinoline Related Literature

Additional information on 6-fluoro-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo4,3-cquinoline

Introduction to 6-fluoro-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS No. 901022-07-9)

6-fluoro-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline, identified by its CAS number 901022-07-9, is a structurally complex heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the quinoline derivatives class, which is well-documented for its broad spectrum of biological activities and therapeutic potential. The presence of a fluoro substituent at the 6-position, combined with methoxy and methyl groups at the phenyl rings, contributes to its unique chemical properties and biological interactions.

The molecular framework of 6-fluoro-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline incorporates a fused pyrazole ring with a quinoline core, creating a multi-functional scaffold that is conducive to various biochemical interactions. The fluoro group, in particular, is known to enhance metabolic stability and binding affinity in drug molecules, making it a valuable moiety in medicinal chemistry. This compound's structural features align with the growing interest in developing novel therapeutic agents that target intricate biological pathways.

Recent advancements in drug discovery have highlighted the significance of quinoline derivatives in addressing various diseases, including infectious disorders and cancer. The fluoro-substituted quinolines have been extensively studied for their antimicrobial and antiviral properties. For instance, modifications at the 6-position of quinoline scaffolds have been shown to modulate enzyme inhibition and receptor binding, leading to improved pharmacological outcomes. The methoxy and methyl groups in 6-fluoro-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline further contribute to its ability to interact with biological targets, enhancing its potential as a lead compound for drug development.

In the context of current research, this compound has been explored for its potential role in modulating kinases and other enzymes involved in cancer progression. Quinoline derivatives are known to exhibit inhibitory effects on tyrosine kinases, which are critical in signal transduction pathways that drive tumor growth. The unique substitution pattern of 6-fluoro-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline suggests that it may interfere with key enzymatic processes by binding to specific pockets on target proteins. This has prompted investigations into its efficacy as an anti-cancer agent.

Moreover, the structural versatility of this compound allows for further derivatization and optimization. Medicinal chemists have leveraged similar scaffolds to develop drugs that exhibit enhanced selectivity and reduced toxicity. The incorporation of a fluoro group not only improves pharmacokinetic properties but also enables fine-tuning of electronic and steric effects around the binding site. Such attributes make 6-fluoro-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline a promising candidate for preclinical studies aimed at identifying novel therapeutic interventions.

From a synthetic chemistry perspective, the preparation of this compound involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. The construction of the pyrazolo[4,3-c]quinoline core requires precise control over reaction conditions to ensure high yield and purity. Advanced techniques such as transition-metal catalysis and palladium-mediated cross-coupling reactions have been employed to streamline the synthesis process. These methodologies not only enhance efficiency but also allow for scalable production, which is essential for pharmaceutical applications.

The biological evaluation of 6-fluoro-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline has revealed intriguing insights into its mechanism of action. Preliminary studies suggest that it may exert its effects by inhibiting key enzymes or disrupting protein-protein interactions relevant to disease pathways. The presence of functional groups like fluoro, methoxy, and phenyl rings endows it with the ability to engage multiple targets simultaneously, potentially leading to synergistic therapeutic effects.

In conclusion,6-fluoro-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS No. 901022-07-9) represents a significant advancement in the development of novel pharmaceutical agents. Its unique structural features and demonstrated biological activity position it as a valuable tool for further research in medicinal chemistry. As our understanding of disease mechanisms evolves,fluoro-substituted quinolines like this compound will continue to play a pivotal role in shaping future therapeutic strategies.

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